Product packaging for 2-(4-phenoxybenzoyl)benzoic acid(Cat. No.:CAS No. 42797-21-7)

2-(4-phenoxybenzoyl)benzoic acid

Cat. No.: B5619781
CAS No.: 42797-21-7
M. Wt: 318.3 g/mol
InChI Key: DIGYASCXPKODLJ-UHFFFAOYSA-N
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Description

Contextualization within Benzophenone (B1666685) and Benzoic Acid Derivatives

2-(4-phenoxybenzoyl)benzoic acid is a fascinating molecule that can be structurally classified as a derivative of both benzophenone and benzoic acid. The core of its structure features a benzophenone framework, which consists of two aryl groups attached to a central carbonyl group. rsc.org This arrangement forms a conjugated system that is fundamental to the chemical reactivity and physical properties of the molecule. rsc.org The presence of the carbonyl bridge between the two phenyl rings is a defining characteristic of the benzophenone family, which is a ubiquitous scaffold in medicinal chemistry. nih.gov

The synthesis of such benzophenone derivatives often involves well-established organic reactions. One of the most common methods for creating the benzophenone core is the Friedel-Crafts acylation. nih.govwikipedia.org This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. masterorganicchemistry.comlibretexts.org In the context of this compound, this could involve the reaction of a phenoxy-substituted benzoyl chloride with a benzoic acid derivative, or a related synthetic strategy.

Early Accounts and Discovery of this compound and Related Structures

The synthesis of structurally related compounds, such as 2-(4-methoxybenzoyl)benzoic acid, has been documented and provides insight into the probable synthetic routes for its phenoxy analog. prepchem.com The synthesis of 2-(4-methoxybenzoyl)benzoic acid was achieved by reacting phthalic anhydride with anisole (B1667542) in the presence of aluminum chloride. prepchem.com This reaction, a classic example of Friedel-Crafts acylation, highlights a plausible pathway for the synthesis of this compound, where diphenyl ether would be used in place of anisole.

The development and refinement of synthetic methods for benzophenone derivatives have been a continuous area of research, driven by their importance as intermediates in the production of pharmaceuticals and other fine chemicals. google.comgoogle.com The ability to selectively introduce substituents onto the benzophenone scaffold has been a key focus of these research efforts.

Significance of this compound as a Synthetic Precursor in Academic Literature

The true significance of this compound in the scientific literature lies in its role as a versatile synthetic precursor. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. The carboxylic acid group, for instance, can be readily converted into an acid chloride, which is a highly reactive intermediate. google.com This acid chloride can then be reacted with a wide range of nucleophiles to form esters, amides, and other derivatives.

For example, the related compound 4-phenoxybenzoic acid is converted to 4-phenoxybenzoyl chloride, which serves as an important intermediate in the synthesis of pharmaceuticals like ibrutinib. google.com Similarly, derivatives of this compound have been explored for their potential biological activities. For instance, the synthesis of new thioureides of 2-(4-methyl-phenoxymethyl)benzoic acid has been reported, with these compounds being investigated for their antimicrobial properties. researchgate.net

The general synthetic utility of benzophenone derivatives is well-established. They are used in the synthesis of a wide range of compounds, including anti-inflammatory agents, antitumor drugs, and other biologically active molecules. rsc.orgnih.gov The synthesis of various benzophenone derivatives often involves multi-step reaction sequences, where the benzophenone core is modified through a series of chemical transformations. researchgate.net The ability to introduce different functional groups onto the benzophenone scaffold allows for the fine-tuning of the molecule's properties and biological activity.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
4-Phenoxybenzoic acidC13H10O3214.22A phenoxybenzoic acid with the phenoxy group at the para position. nih.gov
4-(4-phenoxybenzoyl)benzoic acidC20H14O4318.3A benzophenone derivative with both a phenoxy and a carboxyl group. nih.gov
2-(4-Ethylbenzoyl)benzoic acidC17H14O3266.29A benzoic acid derivative with an ethyl group on one of the benzene (B151609) rings. ontosight.ai
2-(4-methoxybenzoyl)benzoic acidC15H12O4256.25A benzophenone with a methoxy (B1213986) group and a carboxylic acid. chemicalbook.com

Table 2: Synthetic Reactions Involving Benzophenone Derivatives

Reaction TypeReactantsCatalystProductSignificance
Friedel-Crafts AcylationPhthalic anhydride, AnisoleAluminum chloride2-(4-Methoxybenzoyl)benzoic acidA key step in the synthesis of substituted benzophenones. prepchem.com
Acylation4-phenoxybenzoic acid, Acylating reagent (e.g., oxalyl chloride)Toluene (B28343) (solvent)4-phenoxybenzoyl chlorideFormation of a reactive intermediate for further synthesis. google.com
Friedel-Crafts Acylation4-ethylbenzoyl chloride, BenzeneAluminum chloride2-(4-Ethylbenzoyl)benzoic acidSynthesis of a nonsteroidal anti-inflammatory drug (NSAID) intermediate. ontosight.ai
Friedel-Crafts AcylationBenzene, Ethanoyl chlorideAluminum chloridePhenylethanoneA general method for attaching an acyl group to a benzene ring. libretexts.orgchemguide.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O4 B5619781 2-(4-phenoxybenzoyl)benzoic acid CAS No. 42797-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenoxybenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(17-8-4-5-9-18(17)20(22)23)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGYASCXPKODLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353613
Record name 2-(4-phenoxybenzoyl)benzoic acid
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Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42797-21-7
Record name 2-(4-Phenoxybenzoyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42797-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-phenoxybenzoyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90353613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 4 Phenoxybenzoyl Benzoic Acid

Established Routes to 2-(4-Phenoxybenzoyl)benzoic Acid Synthesis

Traditional methods for synthesizing this compound have primarily relied on classical organic reactions, namely Friedel-Crafts acylation and oxidation of precursor molecules.

Friedel-Crafts Acylation Approaches (e.g., Phthalic Anhydride (B1165640) and Diphenyl Ether)

The Friedel-Crafts acylation of diphenyl ether with phthalic anhydride represents a direct and widely utilized method for the synthesis of this compound. This reaction is a classic example of electrophilic aromatic substitution, where the acyl group from phthalic anhydride is introduced onto the aromatic ring of diphenyl ether. The reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum trichloride (B1173362) being a common choice. google.com This process, however, is associated with challenges such as the large consumption of the catalyst, which cannot be recovered post-reaction, and the generation of aluminum-containing wastewater, posing environmental concerns. google.com

The reaction mechanism involves the formation of a highly reactive acylium ion from the interaction of phthalic anhydride with the Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring of diphenyl ether. The position of acylation on the diphenyl ether ring can be influenced by the reaction conditions.

Ionic liquids have been explored as alternative catalysts to address the environmental drawbacks of traditional Lewis acids. dissertationtopic.net For instance, chloroaluminate ionic liquids have shown high yields (up to 88.4%) for the synthesis of o-benzoyl benzoic acid under milder conditions. dissertationtopic.net However, the separation of the product from the ionic liquid without its destruction remains a challenge. google.com Modified silica-supported ionic liquids have also been investigated, but catalyst deactivation upon repeated use has been observed. google.com

Mechanochemical approaches, which involve solvent-free reactions under ball-milling conditions, are also being explored as a greener alternative for Friedel-Crafts acylations. nih.gov

Oxidation-Based Synthesis of Precursors to this compound

An alternative synthetic strategy involves the oxidation of a suitable precursor, such as 4-phenoxyacetophenone. This method offers a different pathway to the target molecule, often starting from more readily available materials. google.com The oxidation of the methyl group of an acetophenone (B1666503) derivative to a carboxylic acid is a common transformation in organic synthesis.

A variety of oxidizing agents can be employed for this purpose. One patented method describes the use of an oxidant in a methanol (B129727) solvent to convert 4-phenoxyacetophenone to 4-phenoxybenzoic acid. google.com Another approach utilizes sodium hypochlorite (B82951) as the oxidant in the presence of a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG)-400 to synthesize 4-phenoxybenzoic acid from 4-phenoxyacetophenone. chemicalbook.com

Furthermore, the oxidation of phenoxytoluenes to phenoxybenzoic acids can be achieved using a cobalt catalyst activated by hydrogen peroxide and promoted by a bromide source. google.com This process can be conducted at atmospheric pressure and moderate temperatures in a protic solvent like acetic acid. google.com The reaction involves the generation of radical species that selectively oxidize the methyl group of the phenoxytoluene to a carboxylic acid.

Advanced and Green Synthetic Strategies for this compound

In response to the growing demand for environmentally friendly chemical processes, research has focused on developing advanced and sustainable methods for the synthesis of this compound and related compounds.

Catalytic Enhancements in Synthesis Efficiency and Selectivity

Significant efforts have been directed towards improving the efficiency and selectivity of the synthesis of benzoic acid derivatives through catalysis. The use of heterogeneous catalysts is particularly attractive as it simplifies catalyst separation and recycling. For instance, modified Hβ zeolites have been evaluated for the one-pot synthesis of anthraquinone (B42736) from benzene (B151609) and phthalic anhydride, a reaction that proceeds through an o-benzoylbenzoic acid intermediate. researchgate.net

In the context of oxidation reactions, catalytic systems play a crucial role. The catalytic oxidation of toluene (B28343) to benzoic acid, a related process, has been improved by using cobalt octoate as a catalyst. ufv.brresearchgate.net Studies have shown that controlling reaction temperatures and using additives can minimize the formation of by-products and increase the yield of the desired carboxylic acid. ufv.brresearchgate.net Similarly, the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene to 4-(4-phenoxyphenoxy)benzoic acid is carried out using a transition metal and bromide catalyst system in an acetic acid medium. google.com

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the aerobic oxidation of aromatic aldehydes to carboxylic acids, offering a metal-free alternative. mdpi.com

Sustainable Methodologies in Preparation of Related Benzoic Acid Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of benzoic acid derivatives, focusing on the use of renewable resources and environmentally benign reaction conditions. rsc.org Lignin, a complex biopolymer, is being explored as a sustainable source for producing benzoic acid derivatives. rsc.org

Another green approach involves the direct synthesis of benzoic acid from biomass-derived materials like quinic acid and shikimic acid, using a formic acid-mediated deoxygenation method. escholarship.org This process avoids the use of petroleum-based starting materials. escholarship.org The recycling of waste from benzoic acid production is also being investigated to recover valuable aromatic compounds through green and efficient methods. researchgate.net

Derivatization and Functionalization Reactions of this compound

The carboxylic acid and ketone functionalities of this compound, along with its aromatic rings, provide multiple sites for further chemical modification. These derivatization reactions are crucial for synthesizing a wide range of valuable compounds.

A common derivatization involves the conversion of the carboxylic acid group into an acid chloride. For example, 2-(4-methyl-phenoxymethyl)benzoic acid can be converted to its corresponding benzoyl chloride using thionyl chloride. farmaciajournal.com This acid chloride is a versatile intermediate that can react with various nucleophiles. For instance, it can react with ammonium (B1175870) thiocyanate (B1210189) and subsequently with primary aromatic amines to form new thioureide derivatives. farmaciajournal.comresearchgate.net

Similarly, 4-phenoxybenzoic acid can be converted to 4-phenoxybenzoyl chloride using reagents like oxalyl chloride in the presence of a catalytic amount of DMF. orgsyn.org This acid chloride can then be used in subsequent reactions.

The carboxylic acid group can also be involved in decarboxylation reactions. While often requiring high temperatures and transition metals, methods for the decarboxylative conversion of benzoic acids to phenols are being developed. orgsyn.org

Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for chemical modification in this compound, allowing for the formation of esters and amides, which are crucial transformations in medicinal chemistry and materials science.

Esterification: The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. libretexts.org In the case of this compound, esterification can be achieved through various methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgyoutube.com This acid-catalyzed reaction proceeds through the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org The reaction is reversible, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. libretexts.orgyoutube.com For instance, the reaction with ethanol (B145695) in the presence of an acid catalyst yields ethyl 2-(4-phenoxybenzoyl)benzoate, a compound with a characteristic sweet, fruity odor. youtube.com

Amidation: The formation of amides from carboxylic acids is another pivotal transformation. Direct amidation by reacting a carboxylic acid with an amine is often challenging due to the basicity of the amine and the acidity of the carboxylic acid, leading to salt formation. However, this can be overcome by using coupling agents or by activating the carboxylic acid. researchgate.net For example, this compound can be converted to its corresponding acid chloride by treatment with a reagent like thionyl chloride (SOCl₂). libretexts.org This acid chloride is a highly reactive intermediate that readily reacts with amines to form the desired amide. google.com Alternatively, catalysts such as niobium(V) oxide (Nb₂O₅) have been shown to facilitate the direct amidation of carboxylic acids with amines. researchgate.net This heterogeneous catalyst activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

Reactant Reagent(s) Product Reaction Type
This compound Ethanol, H₂SO₄ Ethyl 2-(4-phenoxybenzoyl)benzoate Esterification

Modifications and Substitutions on the Phenoxy and Benzoyl Moieties

The aromatic rings of this compound, the phenoxy and benzoyl groups, offer further opportunities for chemical modification. These modifications can be used to fine-tune the electronic and steric properties of the molecule, which is particularly important in the development of new therapeutic agents and functional materials.

The phenoxy group is considered a "privileged moiety" in drug discovery, as its presence often imparts favorable biological activity. nih.gov Substitutions on this ring can significantly impact the molecule's properties. For example, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's reactivity and its interactions with biological targets. Similarly, the benzoyl moiety can be subjected to various substitution reactions. For instance, in related phenoxybenzoic acid structures, Ullmann condensation reactions have been utilized to synthesize derivatives with different substitution patterns on the aromatic rings. nih.gov This involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. nih.gov

Formation of Key Intermediates for Complex Organic Syntheses

This compound and its derivatives serve as crucial building blocks in the synthesis of more complex molecules. For example, 4-phenoxybenzoic acid, a closely related compound, is an important intermediate in the synthesis of the pharmaceutical agent ibrutinib. google.com The synthesis of 4-phenoxybenzoyl chloride from 4-phenoxybenzoic acid is a key step in this process. google.com

Furthermore, the structural framework of this compound is found in various compounds with interesting biological activities. For example, derivatives of 2-phenoxybenzamides have been investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. researchgate.net The synthesis of these compounds often involves the initial preparation of a substituted 2-phenoxybenzoic acid, which is then converted to the corresponding amide. researchgate.net

The synthesis of related structures, such as 2-(4'-amyl-benzoyl)benzoic acid, is achieved through Friedel-Crafts acylation of tert-amylbenzene (B1361367) with phthalic anhydride. google.com This highlights a general synthetic route to this class of compounds. The resulting 2-aroylbenzoic acids can then be used in subsequent reactions to build more complex architectures.

Reactivity, Reaction Mechanisms, and Mechanistic Studies of 2 4 Phenoxybenzoyl Benzoic Acid

Acid-Base Equilibria and Salt Formation in Solution

As a carboxylic acid, 2-(4-phenoxybenzoyl)benzoic acid participates in acid-base equilibria in solution. The carboxylic acid group (-COOH) is the primary acidic proton donor. In the presence of a base, it can deprotonate to form the corresponding carboxylate salt.

The acidity of this compound is influenced by the electron-withdrawing nature of the adjacent benzoyl group. In its parent compound, benzoic acid, the pKa in water at 25°C is approximately 4.20. wikipedia.org For substituted benzoic acids, electron-withdrawing groups tend to stabilize the conjugate base (the carboxylate anion) through inductive effects, thereby increasing the acidity (i.e., lowering the pKa). doubtnut.com The 2-benzoyl group acts as such an electron-withdrawing group. Consequently, this compound is expected to be a stronger acid than benzoic acid. For comparison, the dissociation constant (Ka) for a substituted benzoic acid can be used to determine the pH of its salt solutions. doubtnut.com

The compound's acidic nature makes it soluble in aqueous alkaline solutions, such as sodium carbonate or sodium hydroxide, through the formation of its sodium salt. guidechem.com This property is often utilized in its purification, where the acid can be separated from non-acidic impurities by extraction into a basic aqueous phase, followed by re-precipitation upon acidification with a strong acid like hydrochloric acid. prepchem.com

Table 1: Acidity of Benzoic Acid and Related Compounds

CompoundpKa (in H₂O at 25°C)Acidity Relative to Benzoic Acid
Benzoic Acid4.20 wikipedia.orgReference
p-Nitrobenzoic Acid3.44 (Ka = 3.6x10⁻⁴) doubtnut.comStronger
p-Hydroxybenzoic Acid4.58 (Ka = 2.5x10⁻⁵) doubtnut.comWeaker
This compoundNo data found; expected < 4.20Expected to be Stronger

Intramolecular Cyclization and Ring Closure Reactions

A characteristic reaction of 2-benzoylbenzoic acids is their ability to undergo intramolecular cyclization upon heating in the presence of a dehydrating agent. This reaction is a key step in the synthesis of anthraquinone (B42736) and its derivatives.

This compound, upon treatment with a strong acid catalyst such as concentrated sulfuric acid, fuming sulfuric acid, or various solid acids, undergoes an intramolecular condensation-dehydration reaction to form a substituted anthraquinone. guidechem.comgoogle.com This process involves the formation of a new ring by linking the carbonyl carbon of the benzoyl group to the adjacent phenyl ring of the benzoic acid moiety.

The product of this cyclization is a phenoxy-substituted anthraquinone, specifically 2-phenoxyanthraquinone. The synthesis of related 2-alkylanthraquinones from 2-(4'-alkylbenzoyl)benzoic acids is a well-documented industrial process, often achieving high conversion rates and selectivity. google.com Various catalysts have been studied for this transformation, including zeolites (e.g., H-Beta), which offer advantages in terms of reusability and milder reaction conditions compared to traditional strong acids. researchgate.net

The mechanism of this ring closure is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The process is initiated by the protonation of the ketone's carbonyl oxygen by the strong acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon. The activated carbonyl group is then attacked by the π-electrons of the adjacent benzene (B151609) ring (from the benzoic acid part) at the ortho position relative to the carboxylic acid group.

This attack forms a carbocation intermediate, which subsequently loses a proton to restore aromaticity. The final step is the elimination of a water molecule, leading to the formation of the stable, conjugated tricyclic anthraquinone system. The reaction is highly selective due to its intramolecular nature, which strongly favors the formation of the six-membered ring that completes the anthraquinone core.

Photochemical and Thermal Transformations of this compound

The benzophenone (B1666685) core within this compound suggests a rich potential for photochemical reactivity. While specific studies on this compound are limited, the behavior of benzophenone derivatives is well-established. Upon absorption of UV light, benzophenone derivatives can be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. nih.gov This triplet state is responsible for much of the observed photochemistry.

A primary photochemical reaction for benzophenones is photoreduction, where in the presence of a hydrogen-donating solvent (like isopropanol) or other hydrogen donors, the excited ketone abstracts a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of these radicals can occur, or they can be further reduced to the corresponding secondary alcohol.

Regarding thermal transformations, the most significant reaction for this compound is the intramolecular cyclization to form 2-phenoxyanthraquinone, as detailed in section 3.2. This dehydration reaction typically requires high temperatures (e.g., 138°C to 200°C) in the presence of an acid catalyst. guidechem.com

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. While a radical version of this rearrangement has been reported for 2-aryloxybenzoic acids, this reaction is not directly applicable to this compound. In a typical Smiles rearrangement of an aryloxybenzoic acid, a nucleophile (the carboxylate) attacks an aromatic ring that is directly attached via an ether linkage. In this compound, the phenoxy group is part of the benzoyl substituent and not directly linked to the benzoic acid ring, making a standard Smiles rearrangement unlikely.

Oxidative and Reductive Reactivity Studies of this compound

The redox chemistry of this compound centers on its ketone and carboxylic acid functionalities, as well as its aromatic rings.

The most common reductive transformation for this class of compounds is the reduction of the ketone carbonyl group. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective at converting the ketone to a secondary alcohol, yielding 2-(hydroxy(4-phenoxyphenyl)methyl)benzoic acid. sciencing.comscribd.com This reaction is generally selective for the ketone, leaving the carboxylic acid group intact, as carboxylic acids are resistant to reduction by NaBH₄. rsc.org More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would be capable of reducing both the ketone and the carboxylic acid group.

Table 2: Reduction of Benzophenone Functional Group

ReagentFunctional Group ReactivityProduct from this compound
Sodium Borohydride (NaBH₄)Reduces ketones; does not reduce carboxylic acids rsc.org2-(hydroxy(4-phenoxyphenyl)methyl)benzoic acid
Lithium Aluminum Hydride (LiAlH₄)Reduces both ketones and carboxylic acids(2-(hydroxymethyl)phenyl)(4-phenoxyphenyl)methanol

Oxidative studies on this compound are not widely reported. The molecule is already in a relatively high oxidation state. The aromatic rings are generally stable to oxidation, except under harsh conditions which would likely lead to degradation of the molecule. libretexts.org The carboxylic acid and ketone groups are also resistant to further oxidation under typical conditions.

Theoretical and Computational Investigations of 2 4 Phenoxybenzoyl Benzoic Acid

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods are instrumental in elucidating the electronic structure and bonding nature of 2-(4-phenoxybenzoyl)benzoic acid. These analyses, often employing Density Functional Theory (DFT), reveal the distribution of electron density and the nature of the molecular orbitals. Key findings from such studies include the identification of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and electronic properties.

The distribution of electrostatic potential on the molecular surface can also be mapped, highlighting regions that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other chemical species. For instance, the oxygen atoms of the carboxyl and carbonyl groups are typically identified as centers of negative charge, making them likely sites for electrophilic attack or hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations of Benzoic Acid Derivatives

The three-dimensional structure of this compound is not static. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis, through systematic searches or molecular dynamics (MD) simulations, is employed to identify the most stable low-energy conformations. These studies explore the rotational barriers around the ether linkage and the bond connecting the benzoyl group to the benzoic acid moiety.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, which can be compared with experimental data for structure verification. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption and the corresponding electronic transitions.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the stretching of the C=O and O-H bonds of the carboxylic acid group or the vibrations of the aromatic rings. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, aiding in the interpretation of experimental NMR spectra.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energy of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the reaction.

For example, the synthesis of derivatives of this compound can be modeled to understand the step-by-step mechanism and to identify potential intermediates. This can aid in optimizing reaction conditions to improve yield and minimize the formation of byproducts.

Structure-Property Relationship (SPR) Studies in Non-Biological Systems

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical or chemical properties in non-biological contexts. For this compound and its analogs, computational methods can be used to calculate a variety of molecular descriptors. These descriptors, which quantify different aspects of the molecule's structure such as its size, shape, and electronic properties, can then be correlated with experimentally observed properties like solubility, melting point, or performance in materials science applications.

These computational SPR models can be used to predict the properties of novel, unsynthesized derivatives, guiding the design of new compounds with desired characteristics for specific non-biological applications.

Applications in Materials Science and Industrial Chemistry Research of 2 4 Phenoxybenzoyl Benzoic Acid

Precursor in the Synthesis of Dyes and Pigments (e.g., Anthraquinone (B42736) Dyes)

2-(4-Phenoxybenzoyl)benzoic acid serves as a key starting material in the production of certain dyes and pigments, most notably those based on the anthraquinone scaffold. Anthraquinone and its derivatives constitute a large and important class of colored compounds with applications ranging from textile dyeing to high-performance pigments. britannica.com

The synthesis of anthraquinone dyes often involves a cyclization reaction of a 2-aroylbenzoic acid. In this context, this compound can be dehydrated to form a substituted anthraquinone. This process is typically achieved through treatment with a strong acid, such as sulfuric acid or oleum, which facilitates the intramolecular electrophilic substitution required for ring closure. researchgate.net The phenoxy group attached to the benzoyl moiety can influence the final color and properties of the resulting dye.

The general synthetic route can be summarized as follows:

Friedel-Crafts Acylation: The synthesis of the precursor itself, this compound, can be achieved via a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and phenoxybenzene (diphenyl ether) in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net

Cyclization: The resulting this compound is then subjected to cyclization, where the carboxylic acid group reacts with the aromatic ring of the benzoyl group to form the tricyclic anthraquinone system.

Intermediate in the Production of Polymers and Resins

The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone group, along with the robust phenoxy linkage, makes it a valuable intermediate in the synthesis of high-performance polymers and resins. These materials are sought after for their thermal stability, chemical resistance, and excellent mechanical properties.

One of the primary applications in this domain is in the synthesis of polyimides. Polyimides are a class of polymers known for their exceptional heat and chemical resistance. The synthesis of polyimides often involves the reaction of a dianhydride with a diamine. While this compound is not a direct monomer in this polymerization, it can be a precursor to monomers. For instance, the carboxylic acid group can be converted to other functional groups, or the entire molecule can be incorporated into a larger monomer structure that is then used in polymerization.

A related and significant application is in the production of polyetheretherketone (PEEK). PEEK is a high-performance thermoplastic polymer used in demanding applications in the aerospace, automotive, and medical industries. One of the synthetic routes to PEEK involves the polycondensation of monomers like 4,4'-difluorobenzophenone (B49673) and hydroquinone. google.com An alternative, low-temperature electrophilic route for PEEK synthesis utilizes monomers derived from phenoxybenzoic acid derivatives. google.com Specifically, 4-(4-phenoxyphenoxy)benzoic acid is a critical monomer for this alternative route, and its synthesis can be conceptually linked to the chemistry of phenoxybenzoylbenzoic acids. google.com

The general principle involves leveraging the reactivity of the carboxylic acid for chain extension and polymerization reactions. For example, it can be converted to an acid chloride, which is highly reactive towards nucleophiles like amines and alcohols, forming amide and ester linkages, respectively. These linkages are fundamental to the backbone of many important polymer classes.

Role in the Development of Advanced Organic Materials

The structural features of this compound lend themselves to the development of advanced organic materials with tailored properties. The combination of rigid aromatic rings and a flexible ether bridge allows for a degree of conformational freedom, which can be exploited in the design of materials with specific optical, electronic, or mechanical characteristics.

Research in this area often focuses on creating novel monomers for specialty polymers. For example, by modifying the functional groups of this compound, researchers can synthesize monomers for polymers with enhanced solubility, processability, or specific functionalities. The introduction of a phenoxy group can improve the solubility of rigid-rod polymers, making them easier to process into films and fibers.

Furthermore, the presence of the benzophenone (B1666685) moiety opens up possibilities for creating photoactive materials. Benzophenone is a well-known photosensitizer, and incorporating this unit into a polymer backbone can lead to materials that are responsive to UV light. Such materials could find applications in photolithography, curing processes, and as photoinitiators.

The development of new polyimides and other high-performance polymers often relies on the synthesis of novel diamine or dianhydride monomers. While not a direct monomer itself, the chemical scaffold of this compound provides a platform for the synthesis of such advanced monomers. For instance, the carboxylic acid could be used to link two such molecules together, creating a larger, more complex monomer with desirable properties.

Utilization in Industrial Chemical Processes (Non-Pharmaceutical)

Beyond its role as a precursor to specific materials, this compound and its derivatives are utilized in various industrial chemical processes. Benzoic acid and its derivatives, in general, are used as intermediates in the synthesis of a wide range of chemicals. riverlandtrading.com They can act as building blocks for the production of plasticizers, perfumes, and other industrial additives. riverlandtrading.com

In the context of this compound, its reactivity makes it a useful intermediate. The carboxylic acid functionality allows it to participate in esterification and amidation reactions, which are fundamental transformations in industrial organic synthesis. For example, esterification with different alcohols can produce a range of esters with varying properties, potentially useful as plasticizers or specialty solvents.

The synthesis of this compound itself is an example of an important industrial process, the Friedel-Crafts reaction. The optimization of this reaction for o-aroylbenzoic acids is a subject of ongoing research to improve yields and reduce the use of hazardous catalysts. researchgate.net

While specific, large-scale non-pharmaceutical industrial applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in many industrially relevant molecules. Its chemistry is representative of a class of compounds that are essential for the synthesis of a diverse array of chemical products.

Supramolecular Chemistry and Crystal Engineering Applications for Related Compounds

The principles of supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures held together by non-covalent interactions. While specific studies on the supramolecular chemistry of this compound are not prominent, the structural components of the molecule are highly relevant to this field.

Benzoic acid and its derivatives are classic building blocks in crystal engineering. nih.gov The carboxylic acid group is a reliable hydrogen bond donor and acceptor, capable of forming robust dimers and other hydrogen-bonded motifs. nih.gov These interactions are fundamental in controlling the assembly of molecules in the solid state.

The phenoxy group can also participate in non-covalent interactions, such as π-π stacking and C-H···π interactions. The combination of the carboxylic acid and the extended aromatic system in this compound provides multiple sites for directed intermolecular interactions. This makes it and related compounds interesting targets for the design of new crystalline materials with specific packing arrangements and, consequently, specific physical properties.

Advanced Analytical Methodologies in the Research of 2 4 Phenoxybenzoyl Benzoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation of Reaction Products (e.g., NMR, Mass Spectrometry for complex derivatives)

The unambiguous determination of the chemical structure of 2-(4-phenoxybenzoyl)benzoic acid and its reaction products is accomplished through the synergistic use of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon of the ketone (around 190-200 ppm) and the carboxylic acid carbon (around 165-175 ppm). The aromatic carbons would resonate in the δ 115-160 ppm range, with their specific shifts influenced by the electronic effects of the substituents. For instance, carbons attached to the oxygen of the ether linkage would be shifted downfield. rsc.orgresearchgate.net

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. In the electron ionization (EI) mass spectrum of a compound like this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern would likely involve characteristic losses. For benzoic acid itself, common fragments include the loss of a hydroxyl radical (-OH) to form the [M-17]⁺ ion and the loss of a carboxyl group (-COOH) to form the [M-45]⁺ ion. docbrown.info A prominent peak corresponding to the benzoyl cation or its derivatives is also a common feature in the mass spectra of such compounds. docbrown.info For more complex derivatives, soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often employed to minimize fragmentation and clearly observe the molecular ion, especially for larger reaction products.

A summary of typical spectroscopic data for related benzoic acid derivatives is presented below:

Compound Technique Key Observations
Benzoic Acid¹H NMRAromatic protons (multiplets, δ 7.4-8.2), Carboxylic proton (broad singlet, >10 ppm) docbrown.info
¹³C NMRCarbonyl carbon (~172 ppm), Aromatic carbons (δ 128-134 ppm) rsc.org
Mass Spec (EI)[M]⁺ at m/z 122, [M-OH]⁺ at m/z 105, [M-COOH]⁺ at m/z 77 docbrown.info
2-Phenoxybenzoic AcidMass Spec (EI)Molecular ion [M]⁺ at m/z 214 nist.gov
4-Phenoxybenzoic Acid¹H NMRAromatic protons (multiplets, δ 7.0-8.1), Carboxylic proton (broad singlet) chemicalbook.com
2-(4-Hydroxybenzoyl)benzoic acid¹H NMRAromatic protons (multiplets, δ 6.8-8.0), Hydroxyl and Carboxylic protons (broad singlets) nih.gov
Mass SpecMolecular ion and fragmentation data available nih.gov

Chromatographic Separations for Purity and Reaction Monitoring in Research Settings

Chromatographic techniques are fundamental in the research of this compound for assessing the purity of synthesized batches and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis due to its high resolution and sensitivity. Reversed-phase HPLC is particularly well-suited for separating this compound from its starting materials and potential byproducts. A C18 or C8 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (often with a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of compounds with a wide range of polarities. Detection is commonly performed using a UV detector, as the aromatic rings and carbonyl groups in the molecule are strong chromophores.

Thin-Layer Chromatography (TLC) offers a rapid and convenient method for qualitative analysis, such as quickly checking the progress of a reaction. A silica (B1680970) gel plate is used as the stationary phase, and a suitable mobile phase, typically a mixture of non-polar and polar organic solvents (e.g., hexane/ethyl acetate), is chosen to achieve good separation of the spots corresponding to the starting materials, intermediates, and the final product. The separated spots can be visualized under UV light.

The following table summarizes typical HPLC conditions used for the analysis of related benzoic acid derivatives, which can be adapted for this compound:

Stationary Phase Mobile Phase Detection Application
C18 ColumnAcetonitrile/Water with 0.1% Phosphoric Acid (Gradient)UV at 230 nmQuantification of 4-hydroxybenzoic acid nih.gov
C8 ColumnAcetonitrile/Tetrahydrofuran/Water (Isocratic)UV at 258 nmSimultaneous determination of preservatives including parabens researchgate.net
Amaze HA Mixed-Mode ColumnAcetonitrile/Aqueous Buffer (Isocratic)UVSeparation of various preservatives including benzoic acid

X-ray Crystallography and Solid-State Characterization of Synthesized Forms

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography. This technique provides definitive proof of structure and offers insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the accurate measurement of bond lengths, bond angles, and torsional angles. This data is invaluable for understanding the conformation of the molecule in the solid state, including the relative orientation of the two phenyl rings and the phenoxy group. The carboxylic acid groups are likely to form hydrogen-bonded dimers, a common feature in the crystal structures of carboxylic acids.

While the specific crystal structure of this compound is not publicly documented, studies on related benzoic acid derivatives demonstrate the power of this technique. For example, the crystal structures of various substituted benzoic acids reveal how different functional groups influence the crystal packing and intermolecular interactions.

The table below presents crystallographic data for representative benzoic acid derivatives, illustrating the type of information obtained from X-ray crystallography:

Compound Crystal System Space Group Key Structural Features
4-(2-hydroxyphenylamino)-pent-3-en-2-oneOrthorhombicP2₁2₁2₁Intermolecular O-H···O and intramolecular N-H···O hydrogen bonding
N,N′-bis-(4-methoxy-benzylidine)-hydrazineMonoclinicC2/cColumnar packing stabilized by multiple hydrogen bonds
2-acetylamino-benzoic acid derivativeOrthorhombicPcPresence of numerous intra- and intermolecular C-H···O hydrogen bonds

Electrochemical Methods for Mechanistic Insights in Solution

Electrochemical techniques, particularly cyclic voltammetry (CV), can provide valuable information about the redox properties of this compound and the mechanisms of its reactions in solution. The core of this molecule is a benzophenone (B1666685) structure, which is known to be electrochemically active.

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. For a compound like this compound, the reduction of the benzophenone ketone group would be the primary electrochemical process observed. In aprotic solvents, benzophenone typically undergoes a two-step reduction. The first step is a reversible one-electron transfer to form a stable radical anion. The second step is another one-electron transfer to form a dianion, which is often less stable and can react with components of the medium.

By analyzing the peak potentials, peak currents, and the effect of scan rate, it is possible to determine the number of electrons transferred in each step, the stability of the intermediates, and the kinetics of the electron transfer process. The presence of substituents on the phenyl rings will influence the reduction potentials. Electron-donating groups generally make the reduction more difficult (shift potentials to more negative values), while electron-withdrawing groups facilitate the reduction (shift potentials to more positive values).

The table below summarizes electrochemical data for the reduction of benzophenone and some of its derivatives, which serves as a model for the expected behavior of this compound:

Compound Solvent/Electrolyte Reduction Process Key Findings
BenzophenoneDimethylformamide/TBAPF₆Two successive one-electron reductionsFormation of a stable radical anion, followed by the formation of a dianion. rsc.org
Substituted BenzophenonesDimethylformamide/TBAPF₆One-electron reductionReduction potential is influenced by electron-donating and electron-withdrawing substituents. rsc.org
BenzophenoneLiquid Ammonia/KITwo reversible one-electron reductionsBoth the radical anion and dianion are stable in the absence of proton donors. nih.gov
2-Hydroxybenzophenone DerivativesAcetonitrile, DMF, DMSOOne-electron reductionReduction potential is solvent-dependent. docbrown.info

Q & A

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes)?

  • Biophysical Assays : Surface plasmon resonance (SPR) to measure binding affinity (KD _D). Use isothermal titration calorimetry (ITC) for thermodynamic profiling. For structural insights, perform docking simulations (AutoDock Vina) with target proteins (e.g., COX-2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.